N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide
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Description
N-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide, also known as CBPAH, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Scientific Research Applications
Weak Hydrogen Bonds and π-π Stacking Interactions
Studies have explored the crystal structures of various N'-substituted hydrazides, revealing insights into weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions are crucial for understanding the assembly of complex molecular architectures and have implications for the design of new materials and pharmaceuticals (Nogueira et al., 2015).
Antimicrobial Properties
Derivatives of the compound have been synthesized and evaluated for their antimicrobial efficacy. These compounds show promising antibacterial and antifungal activities, which can lead to the development of new antimicrobial agents (Fuloria et al., 2009).
Supramolecular Architecture
The novel synthesis of hydrazone derivatives through ultrasonication has revealed persistent prevalence of supramolecular architectures due to hydrogen bonding. These findings have potential applications in the development of supramolecular materials with advanced functionalities (Khalid et al., 2021).
Anti-inflammatory and Antitumor Activities
Research into heterocyclic compounds fused to a thiophene moiety has shown significant anti-inflammatory and antitumor activities. These compounds, derived from citrazinic acid, offer insights into the design of new drugs for treating inflammation and cancer (Amr et al., 2007).
Antioxidant and Antitumor Activities
The preparation and characterization of nitrogen heterocycles, including derivatives of the subject compound, have demonstrated notable antioxidant and antitumor activities. Such compounds are valuable for the development of new anticancer therapies (El-Moneim et al., 2011).
Properties
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-17-6-2-16(3-7-17)13-27-18-8-4-15(5-9-18)12-24-25-19(26)14-28-20-22-10-1-11-23-20/h1-12H,13-14H2,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRCORKNBZDJN-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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